NEO2734 is a novel compound developed by Epigene Therapeutics, primarily recognized for its role as a dual inhibitor of bromodomain and extraterminal (BET) proteins and the CREB-binding protein (CBP)/p300. This compound has shown significant potential in targeting epigenetic regulators involved in various cancers, particularly acute myeloid leukemia (AML) and diffuse large B-cell lymphoma (DLBCL). NEO2734 operates by binding to the bromodomain (BRD) domains of both BET proteins and CBP/p300, demonstrating a higher affinity for BET proteins compared to other inhibitors like molibresib .
NEO2734 is classified as an epigenetic modulator due to its ability to inhibit proteins that play critical roles in gene expression regulation. The compound is part of a broader category of drugs targeting epigenetic mechanisms, which have gained attention for their potential therapeutic applications in oncology. Its development is rooted in the need for effective treatments against cancers characterized by dysregulated transcriptional control mediated by acetylation marks on histones .
The synthesis of NEO2734 involves several key steps, although specific details are often proprietary. Initial reports indicate that the compound can be synthesized through a series of chemical reactions that yield a final product with high purity and potency. The synthesis typically includes:
NEO2734's molecular structure features a unique arrangement that allows it to effectively bind to the BRD domains of BET proteins and CBP/p300. The specific structural characteristics include:
NEO2734 undergoes various chemical reactions as it interacts with its biological targets. Key reactions include:
The mechanism of action for NEO2734 involves several steps:
NEO2734 possesses several notable physical and chemical properties:
NEO2734 is primarily investigated for its applications in oncology:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2